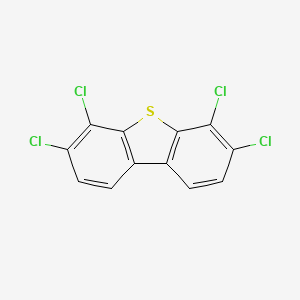
3,4,6,7-Tetrachlorodibenzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,6,7-Tetrachlorodibenzothiophene is a polychlorinated dibenzothiophene, a class of compounds known for their structural similarity to polychlorinated dibenzofurans and polychlorinated dibenzo-p-dioxins. These compounds are characterized by the presence of chlorine atoms and a sulfur atom within a dibenzothiophene framework. They are considered to be persistent organic pollutants with potential ecological and health risks due to their stability and lipophilicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrachlorodibenzothiophene typically involves the chlorination of dibenzothiophene. This can be achieved through various chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst like iron(III) chloride to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the chlorination process .
Análisis De Reacciones Químicas
Types of Reactions
3,4,6,7-Tetrachlorodibenzothiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of less chlorinated dibenzothiophenes.
Substitution: Formation of hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
3,4,6,7-Tetrachlorodibenzothiophene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated dibenzothiophenes in various chemical reactions.
Biology: Investigated for its potential toxicological effects on living organisms.
Medicine: Studied for its potential role in disrupting endocrine functions.
Industry: Used in the development of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3,4,6,7-Tetrachlorodibenzothiophene involves its interaction with cellular receptors and enzymes. It is known to bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This interaction can result in the deregulation of gene expression, leading to toxic effects such as oxidative stress and disruption of endocrine functions .
Comparación Con Compuestos Similares
3,4,6,7-Tetrachlorodibenzothiophene is similar to other polychlorinated dibenzothiophenes and polychlorinated dibenzo-p-dioxins. its unique structure, with chlorine atoms at the 3, 4, 6, and 7 positions, gives it distinct chemical and biological properties. Similar compounds include:
- 2,3,7,8-Tetrachlorodibenzothiophene
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
- 2,3,7,8-Tetrachlorodibenzofuran
Propiedades
Número CAS |
133513-18-5 |
|---|---|
Fórmula molecular |
C12H4Cl4S |
Peso molecular |
322.0 g/mol |
Nombre IUPAC |
3,4,6,7-tetrachlorodibenzothiophene |
InChI |
InChI=1S/C12H4Cl4S/c13-7-3-1-5-6-2-4-8(14)10(16)12(6)17-11(5)9(7)15/h1-4H |
Clave InChI |
LPMBNIAZMVFJKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1C3=C(S2)C(=C(C=C3)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
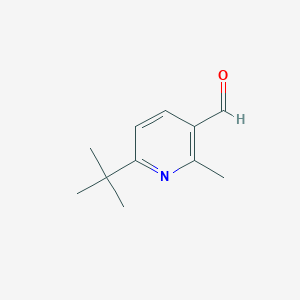
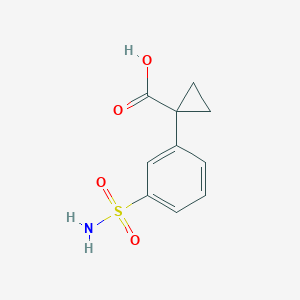
![N-cyclopropylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13016417.png)



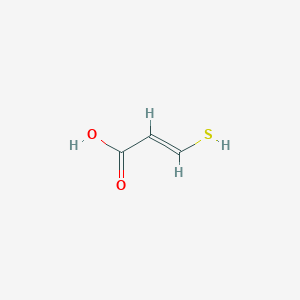
![(6-Amino-2-methyl-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13016460.png)
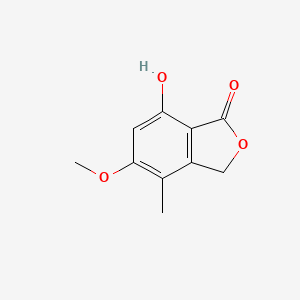

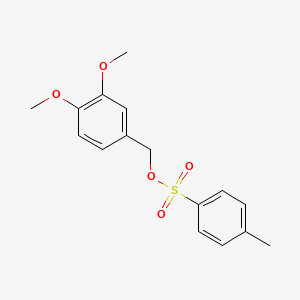
![tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13016486.png)
